1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride
Overview
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include information on the compound’s reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity) .Scientific Research Applications
Viscosity Studies : Research on the kinematic viscosities of aqueous solutions of related compounds, including 2-amino-2-methylpropan-1-ol hydrochloride, has been conducted. These studies are essential for understanding the physical properties and applications in different environments (Chenlo, Moreira, Pereira, & Vázquez, 2002).
Synthesis and Pharmacological Research : Synthesis studies of analogs of hallucinogens, which include variations of the core chemical structure of this compound, have been explored. These studies contribute to understanding the chemical synthesis pathways and potential pharmacological activities (Coutts & Malicky, 1973).
Pyrolysis and Stability Analysis : Investigations into the pyrolysis of psychoactive substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, related to the compound , have been carried out. This research is crucial for understanding the stability of these compounds under various conditions (Texter et al., 2018).
Biological Activity and Antioxidant Properties : Studies on the antioxidant and membrane-stabilizing properties of related compounds, such as 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, have been conducted. This research sheds light on the biological activities and potential therapeutic applications of these compounds (Malakyan et al., 2011).
Antibacterial Activity Research : Synthesis and evaluation of the antibacterial activity of tertiary aminoalkanols hydrochlorides, closely related to the compound , have been reported. This research contributes to the development of new antibacterial agents (Isakhanyan et al., 2014).
Crystallographic and Spectroscopic Studies : Crystallographic and spectroscopic characterization of cathinone derivatives, including those structurally similar to the compound of interest, have been performed. These studies are important for understanding the structural and chemical properties of these compounds (Kuś et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride is the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . These neurotransmitters play a crucial role in regulating mood and are often the focus of antidepressant therapies .
Mode of Action
This compound likely functions as a monoamine oxidase (MAO) inhibitor . MAO inhibitors work by binding to monoamine oxidase, preventing the breakdown of serotonin, dopamine, and norepinephrine . This action elevates their levels in nerve endings, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
The affected biochemical pathway is the monoaminergic system , which includes the noradrenergic, dopaminergic, and serotonergic systems . By inhibiting the breakdown of monoamine neurotransmitters, this compound can enhance the signaling of these pathways, potentially alleviating symptoms of depression .
Result of Action
The result of the compound’s action is an increase in the levels of monoamine neurotransmitters in the central nervous system . This can lead to an improvement in mood and a reduction in the symptoms of depression .
Safety and Hazards
Properties
IUPAC Name |
1-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6,14H,7-8,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHGLQHFVKEBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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